Deoxycholic acid

Catalog No.
S525651
CAS No.
83-44-3
M.F
C24H40O4
M. Wt
392.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Deoxycholic acid

CAS Number

83-44-3

Product Name

Deoxycholic acid

IUPAC Name

(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C24H40O4

Molecular Weight

392.6 g/mol

InChI

InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,21+,23+,24-/m1/s1

InChI Key

KXGVEGMKQFWNSR-LLQZFEROSA-N

SMILES

C[C@@H]([C@H]1CC[C@@]2([H])[C@]3([H])CC[C@]4([H])C[C@H](O)CC[C@]4(C)[C@@]3([H])C[C@H](O)[C@]12C)CCC(O)=O

Solubility

SOLUBILITY IN WATER: GREATER THAN 333 G/L @ 15 °C /NA SALT/
@ 15 °C: 0.24 G/L IN WATER, 220.7 G/L IN ALC, IN ETHER: 1.16 G/L, IN CHLOROFORM: 2.94 G/L, IN BENZENE: 0.12 G/L, IN ACETONE: 10.46 G/L, IN GLACIAL ACETIC ACID: 9.06 G/L; SOL IN SOLN OF ALKALI HYDROXIDES OR CARBONATES
water solubility = 43.6 mg/l @ 20 °C
0.0436 mg/mL

Synonyms

12beta-Isomer Deoxycholic Acid, 3beta-Isomer Deoxycholic Acid, 5alpha-Isomer Deoxycholic Acid, Acid, 5alpha-Isomer Deoxycholic, Acid, Choleic, Acid, Deoxycholic, Acid, Desoxycholic, Acid, Dihydroxycholanoic, Acid, Lagodeoxycholic, Choleic Acid, Deoxycholate, Deoxycholate, Sodium, Deoxycholic Acid, Deoxycholic Acid, 12beta Isomer, Deoxycholic Acid, 12beta-Isomer, Deoxycholic Acid, 3beta Isomer, Deoxycholic Acid, 3beta-Isomer, Deoxycholic Acid, 5alpha Isomer, Deoxycholic Acid, 5alpha-Isomer, Deoxycholic Acid, Disodium Salt, Deoxycholic Acid, Magnesium (2:1) Salt, Deoxycholic Acid, Monoammonium Salt, Deoxycholic Acid, Monopotassium Salt, Deoxycholic Acid, Monosodium Salt, Deoxycholic Acid, Sodium Salt, 12beta-Isomer, Desoxycholic Acid, Dihydroxycholanoic Acid, Lagodeoxycholic Acid, Sodium Deoxycholate

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

Description

The exact mass of the compound Deoxycholic acid is 392.29266 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 43.6 mg/l (at 20 °c)1.11e-04 m@ 15 °c: 0.24 g/l in water, 220.7 g/l in alc, in ether: 1.16 g/l, in chloroform: 2.94 g/l, in benzene: 0.12 g/l, in acetone: 10.46 g/l, in glacial acetic acid: 9.06 g/l; sol in soln of alkali hydroxides or carbonateswater solubility = 43.6 mg/l @ 20 °c0.0436 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8797. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Gastrointestinal Agents - Cholagogues and Choleretics. It belongs to the ontological category of dihydroxy-5beta-cholanic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Bile acids and derivatives [ST04] -> C24 bile acids, alcohols, and derivatives [ST0401]. However, this does not mean our product can be used or applied in the same or a similar way.
  • Submental Fat Reduction

    The most established application of DCA in scientific research is for reducing submental fat, also known as "double chin." ATX-101, a synthetic formulation of DCA, was approved by the FDA in 2015 under the brand name Kybella as the first injectable drug for this purpose []. Multiple studies have demonstrated the efficacy and safety of ATX-101 in reducing submental fat compared to a placebo [, ].

  • Other Potential Applications

    Research is ongoing to explore the potential use of DCA for fat reduction in other areas of the body. However, these applications are currently considered "off-label" and require further investigation. A systematic review highlighted the use of DCA for treating antiretroviral therapy-associated lipohypertrophy, a condition where fat accumulates in specific body regions due to certain HIV medications []. However, this was a small-scale study, and more research is needed.

Deoxycholic acid is a bile acid that plays a crucial role in the digestion and absorption of dietary fats. It is classified as a secondary bile acid, primarily produced from the bacterial metabolism of primary bile acids, specifically cholic acid and chenodeoxycholic acid, in the intestines. The chemical formula for deoxycholic acid is C24H40O4, and it exists as a white to off-white crystalline powder when pure. This compound is soluble in alcohol and acetic acid but less soluble in water .

  • Fat Disruption: When injected subcutaneously (under the skin), DCA disrupts the cell membranes of adipocytes (fat cells) leading to their destruction []. This mechanism is being explored for its potential in fat reduction procedures [].
  • Toxicity

    DCA is generally well-tolerated when used as intended. However, injection site reactions like swelling, bruising, and pain can occur []. In rare cases, nerve injury or tissue death have been reported [].

  • Flammability

    DCA is not flammable.

, particularly hydrolysis and partitioning between aqueous and organic phases. In an aqueous environment, sodium deoxycholate dissociates into sodium cations and deoxycholate anions. The latter can partially hydrolyze to form neutral deoxycholic acid. This process can be analyzed through pH changes over time, allowing for the evaluation of rate constants for hydrolysis and transfer between phases . Additionally, deoxycholic acid can act as a detergent, lysing cellular membranes and solubilizing membrane proteins .

Deoxycholic acid exhibits significant biological activity, particularly in its role as a detergent in the gastrointestinal tract. It emulsifies fats, facilitating their absorption. Moreover, it has been implicated in various pathological processes, including DNA damage due to increased oxidative stress when present in high concentrations . Additionally, deoxycholic acid interacts with specific enzymes, such as N-acylphosphatidylethanolamine-specific phospholipase D, influencing the release of bioactive lipids like anandamide .

Deoxycholic acid can be synthesized through several methods:

  • Biosynthesis: Naturally produced from cholesterol via enzymatic reactions involving hydroxylation and side-chain modifications.
  • Chemical Synthesis: Laboratory synthesis can involve starting materials such as cholanic acid derivatives followed by selective hydroxylation and oxidation reactions to achieve the desired structure .
  • Microbial Synthesis: Some microorganisms can convert primary bile acids into secondary bile acids like deoxycholic acid through specific metabolic pathways .

Deoxycholic acid has several applications:

  • Medical Use: It is used in aesthetic medicine for the non-surgical reduction of submental fat (double chin) under the brand name Kybella. The compound disrupts adipocyte membranes, leading to localized fat cell lysis .
  • Biological Research: As a detergent, it is utilized in cell lysis protocols and membrane protein isolation for vaccine development and other biochemical applications .
  • Nanotechnology: Deoxycholic acid derivatives are being explored for their potential use in drug delivery systems and nanocarriers due to their amphiphilic properties .

Studies have shown that deoxycholic acid interacts with various biological systems:

  • Cytotoxicity: In vitro studies indicate that deoxycholic acid can induce cytolysis in various cell types at concentrations above 0.01% weight/volume. This effect is modulated by the presence of proteins such as albumin, which can bind to deoxycholic acid and reduce its cytotoxic effects .
  • DNA Damage: Research indicates that exposure to elevated levels of deoxycholic acid can lead to increased oxidative stress and DNA damage, potentially contributing to carcinogenesis in animal models .

Several compounds are structurally or functionally similar to deoxycholic acid:

Compound NameChemical FormulaKey Features
Cholic AcidC24H40O5Primary bile acid; more hydrophilic than deoxycholic acid
Chenodeoxycholic AcidC24H40O4Another primary bile acid; precursor to secondary bile acids
Ursodeoxycholic AcidC24H40O6Less toxic; used therapeutically for liver diseases
Lithocholic AcidC24H38O3Secondary bile acid; associated with toxicity

Uniqueness of Deoxycholic Acid

Deoxycholic acid is unique due to its specific role as a secondary bile acid formed from cholic acid and its application in aesthetic medicine for targeted fat reduction. Its ability to induce localized adipocytolysis while sparing surrounding tissues contributes to its therapeutic profile .

Ligand-Receptor Binding with Farnesoid X Receptor

Deoxycholic acid functions as an endogenous ligand for the farnesoid X receptor, a member of the nuclear receptor superfamily that serves as the primary bile acid sensor in enterohepatic tissues. The molecular basis of deoxycholic acid-FXR interaction involves direct binding to the ligand-binding domain of FXR, which triggers conformational changes essential for receptor activation.

Binding Characteristics and Affinity

Deoxycholic acid demonstrates moderate binding affinity for FXR with an EC50 value of approximately 19.0 μM for steroid receptor coactivator-1 recruitment. This binding potency places deoxycholic acid in an intermediate position among natural bile acids, with chenodeoxycholic acid being the most potent endogenous FXR ligand (EC50 = 11.7 μM) and cholic acid showing minimal activity. The structure-activity relationship reveals that deoxycholic acid's activation profile is compromised compared to chenodeoxycholic acid due to the absence of a 7α-hydroxyl group, which is critical for optimal FXR activation.

Structural Determinants of Binding

Crystal structure analysis of FXR complexes reveals that deoxycholic acid binds to the hydrophobic pocket of the FXR ligand-binding domain primarily through interactions with the β-face of the steroid backbone. The unusual A/B ring juncture, characteristic of bile acids, provides ligand discrimination and triggers a π-cation switch that activates FXR. The hydroxyl groups at positions 3α and 12α in deoxycholic acid interact with specific amino acid residues, though the absence of the 7α-hydroxyl group results in suboptimal coactivator recruitment compared to chenodeoxycholic acid.

Mechanistic Pathway of Receptor Activation

Upon deoxycholic acid binding, FXR undergoes conformational changes that enable heterodimerization with retinoid X receptor and subsequent binding to inverted repeat-1 DNA response elements in target gene promoters. The ligand-induced conformational change stabilizes helix 12 in the agonist conformation, creating a surface conducive to coactivator binding. However, the partial agonist properties of deoxycholic acid result from compromised stable coactivator recruitment due to the missing 7α-hydroxyl group.

ParameterValueExperimental Method
FXR Coactivator Recruitment EC5019.0 μMTime-resolved fluorescence
FXR Binding Affinity~50-100 μMCell-based luciferase assay
Relative Potency vs CDCA~1.6-fold lowerComparative receptor assays

Modulation of Cholesterol 7α-Hydroxylase Activity

Cholesterol 7α-hydroxylase represents the rate-limiting enzyme in the classical bile acid biosynthesis pathway, and its regulation by deoxycholic acid constitutes a fundamental mechanism of bile acid homeostasis. The modulation occurs through both direct and indirect pathways, involving multiple regulatory cascades that collectively suppress enzyme activity and gene expression.

FXR-Small Heterodimer Partner Pathway

The primary mechanism by which deoxycholic acid suppresses cholesterol 7α-hydroxylase involves activation of the FXR-small heterodimer partner regulatory cascade. Upon FXR activation by deoxycholic acid, the receptor induces transcription of small heterodimer partner, an atypical nuclear receptor lacking a DNA-binding domain. Small heterodimer partner subsequently interacts with liver receptor homolog-1 and hepatocyte nuclear factor-4, essential transcriptional activators of CYP7A1, effectively repressing cholesterol 7α-hydroxylase gene expression.

Direct Cellular Mechanisms Independent of FXR

Research demonstrates that deoxycholic acid can suppress cholesterol 7α-hydroxylase through FXR-independent pathways, particularly involving acidic sphingomyelinase and FAS receptor-dependent mechanisms. Deoxycholic acid activates c-Jun N-terminal kinase pathways via these membrane receptors, leading to transcriptional repression of CYP7A1 that occurs independently of the nuclear FXR-small heterodimer partner cascade.

Quantitative Effects on Enzyme Activity

Clinical studies demonstrate that deoxycholic acid treatment results in significant suppression of cholesterol 7α-hydroxylase activity. In human subjects, three-week treatment with deoxycholic acid decreased serum levels of 7α-hydroxy-4-cholesten-3-one, a marker of cholesterol 7α-hydroxylase activity, by 75%. Parallel studies in animal models show that deoxycholic acid feeding reduces cholesterol 7α-hydroxylase activity to 28% of control levels, with corresponding decreases in mRNA expression of 82%.

Concentration-Dependent Inhibition

The suppressive effects of deoxycholic acid on cholesterol 7α-hydroxylase demonstrate clear concentration dependence. In primary rat hepatocytes, deoxycholic acid exhibits an IC50 of approximately 50 μM for CYP7A1 mRNA suppression. This concentration-response relationship underlies the physiological regulation where increasing bile acid concentrations progressively reduce the rate-limiting enzyme of their own biosynthesis.

Treatment ParameterEffect on CYP7A1Experimental System
Activity Reduction72-75% decreaseHuman subjects, 3-week treatment
mRNA Suppression82% reductionRat hepatocytes, dietary administration
IC50 for Inhibition~50 μMPrimary hepatocyte cultures
Time CoursePeak effect at 22 hoursCell culture studies

Impact on HMG-CoA Reductase Expression

The relationship between deoxycholic acid and HMG-CoA reductase, the rate-limiting enzyme of cholesterol biosynthesis, reveals important mechanistic differences compared to other bile acids, particularly chenodeoxycholic acid. Unlike chenodeoxycholic acid, which significantly suppresses both bile acid synthesis and cholesterol synthesis, deoxycholic acid demonstrates selective effects on bile acid metabolism without substantially impacting cholesterol biosynthetic pathways.

Differential Effects Compared to Chenodeoxycholic Acid

Clinical studies reveal striking differences between deoxycholic acid and chenodeoxycholic acid in their effects on cholesterol synthesis regulation. While chenodeoxycholic acid reduces serum 7-dehydrocholesterol levels by 29%, indicating significant HMG-CoA reductase suppression, deoxycholic acid treatment tends to increase 7-dehydrocholesterol levels, suggesting no inhibitory effect on cholesterol synthesis. This differential response demonstrates that deoxycholic acid's regulatory effects are primarily directed toward bile acid metabolism rather than cholesterol biosynthesis.

Mechanistic Basis for Selective Regulation

The absence of significant HMG-CoA reductase suppression by deoxycholic acid likely reflects structural determinants that influence receptor selectivity and downstream signaling pathways. Unlike chenodeoxycholic acid, which can directly suppress HMG-CoA reductase through multiple mechanisms including transcriptional and post-transcriptional regulation, deoxycholic acid appears to lack the structural features necessary for effective cholesterol synthesis regulation.

Physiological Implications for Cholesterol Homeostasis

The selective effect of deoxycholic acid on bile acid synthesis without cholesterol synthesis suppression has important physiological implications for overall sterol homeostasis. This selectivity suggests that deoxycholic acid may serve as a mechanism for fine-tuning bile acid pools without compromising the cell's ability to synthesize cholesterol for membrane maintenance and other essential functions. Such differential regulation may be particularly important during periods of increased bile acid demand or cholesterol requirements.

Species and Tissue-Specific Variations

Research indicates that the effects of deoxycholic acid on HMG-CoA reductase may vary depending on cell type and species. In some experimental systems, particularly in intestinal tissues, deoxycholic acid shows limited effects on HMG-CoA reductase regulation, while in others, modest suppressive effects have been observed. These variations highlight the importance of tissue-specific regulatory mechanisms in bile acid-cholesterol crosstalk.

ParameterDeoxycholic Acid EffectChenodeoxycholic Acid Effect
7-Dehydrocholesterol LevelsTends to increase29% reduction
HMG-CoA Reductase ActivityNo significant effectSignificant suppression
Cholesterol SynthesisMinimal impactMarked reduction
Primary TargetBile acid metabolismBoth bile acid and cholesterol

Protein Solubilization via Micelle Formation

Deoxycholic acid demonstrates potent detergent properties through micelle formation, enabling efficient solubilization of membrane proteins and lipids. This mechanism has found extensive application in biochemical research for membrane protein extraction and analysis, while also representing a fundamental aspect of bile acid function in lipid digestion and absorption.

Critical Micelle Concentration and Aggregation Properties

Deoxycholic acid exhibits a critical micelle concentration of 2.4-4.0 mM in aqueous solution at 25°C, which varies depending on ionic strength and solution conditions. The micelle aggregation number demonstrates remarkable variability with concentration and environmental conditions, ranging from 2.5 molecules at lower concentrations to 42 molecules at higher salt concentrations. This concentration-dependent aggregation behavior reflects the unique facial amphiphilicity of bile acids compared to conventional surfactants.

Mechanism of Protein Solubilization

The protein solubilization mechanism involves differential interaction with membrane components based on their chemical properties. Studies using rat liver cellular membranes demonstrate that maximum protein solubilization occurs at a deoxycholate/phospholipid molar ratio of approximately 2. At this optimal ratio, deoxycholic acid effectively disrupts protein-protein and protein-lipid interactions while maintaining protein structural integrity sufficient for functional analysis.

Selective Solubilization of Membrane Components

Research reveals that deoxycholic acid exhibits selective solubilization properties for different membrane components. Phospholipids are solubilized in slightly greater amounts than proteins, with complete phospholipid solubilization achieved at deoxycholate/phospholipid ratios of 14-16. Cholesterol demonstrates intermediate solubilization behavior, while cholesterol esters show incomplete solubilization even at high detergent concentrations, indicating the specificity of bile acid-lipid interactions.

Applications in Proteomics and Biochemical Analysis

The unique properties of deoxycholic acid as a protein solubilizing agent have led to widespread adoption in proteomics applications. Sodium deoxycholate can be used at concentrations up to 5% for effective membrane protein extraction, with the advantage of acid-precipitable removal that does not interfere with subsequent mass spectrometric analysis. Studies demonstrate that deoxycholic acid treatment increases protein identification rates by more than two-fold compared to conventional detergents, while reducing sample preparation artifacts.

Thermodynamic and Structural Considerations

The micelle formation process of deoxycholic acid involves unique thermodynamic properties related to the rigid steroid backbone and facial amphiphilicity. Molecular dynamics simulations reveal that primary micelles with 8-10 molecules form initially, which then coalesce to form secondary micelles with approximately 19 molecules. This stepwise aggregation process is governed by hydrophobic interactions that significantly decrease solvent-accessible surface area per molecule in secondary micelles.

PropertyValueExperimental Conditions
Critical Micelle Concentration2.4-4.0 mMAqueous solution, 25°C
Optimal Protein Solubilization RatioR ≈ 2Deoxycholate/phospholipid molar ratio
Aggregation Number (20 mM)10.5 moleculesStatic light scattering, 308.2 K
Aggregation Number (50 mM)19 moleculesMolecular dynamics simulation
Protein Identification Enhancement>2-fold increaseProteomics applications

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid; [Merck Index] White powder; [MSDSonline]
Solid

Color/Form

CRYSTALS FROM ALC

XLogP3

4.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

392.29265975 g/mol

Monoisotopic Mass

392.29265975 g/mol

Heavy Atom Count

28

LogP

3.5
3.5 (LogP)
log Kow = 3.50
3.50

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

white to off-white solid powder

Melting Point

176-178 °C
171 - 174 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

005990WHZZ

Related CAS

302-95-4 (mono-hydrochloride salt))
71888-65-8 (magnesium (2:1) salt)

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (85.42%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (85.42%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For improvement in appearance of moderate to severe fullness associated with submental fat in adults.
FDA Label
Investigated for use/treatment in solid tumors.
Treatment of localised fat deposits

Therapeutic Uses

Cholagogues and Choleretics; Detergents
The useful effects of exogenous bile acids result from their capacity to decrease the cholesterol content of the bile and promote dissolution of cholesterol gallstones. /Bile acids/
VET USE: TO INCR VOL OF BILE WITHOUT SIGNIFICANTLY ALTERING PROPORTIONS OF ITS CONSTITUENTS. MOST EFFECTIVE BILE ACID IN AIDING ABSORPTION OF FATS & FAT-SOLUABLE VITAMINS.

MeSH Pharmacological Classification

Cholagogues and Choleretics

ATC Code

D - Dermatologicals
D11 - Other dermatological preparations
D11A - Other dermatological preparations
D11AX - Other dermatologicals
D11AX24 - Deoxycholic acid

Mechanism of Action

As a bile acid, deoxycholic acid emulsifies fat in the gut. Synthetically derived deoxycholic acid, when injected, stimulates a targeted breakdown of adipose cells by disrupting the cell membrane and causing adipocytolysis. This results in an inflammatory reaction and clearing of the adipose tissue remnants by macrophages. Deoxycholic acid's actions are reduced by albumin and tissue-associated proteins, therefore its effect is limited to protein-poor subcutaneous fat tissue. Protein-rich tissues like muscle and skin are unaffected by deoxycholic acid, contributing to its safety profile.
IN SOLN CONJUGATED BILE SALTS FORM MICELLES IN WHICH LIPID MATERIALS MAY BE ENTRAINED. ...ALSO PROMOTE DIGESTION OF FATS BY STIMULATING PANCREATIC SECRETION & BY ACTIVATING PANCREATIC LIPASE. ... DEOXYCHOLIC.../ACID/ PROMOTE/S/ NET EXCRETION OF NA, K, & WATER IN COLON...MAY BE...FACTORS REGULATING COLONIC ABSORPTION.
DEOXYCHOLATE ADMIN DECR ABSORPTION OF CHOLESTEROL FROM HUMAN INTESTINAL TRACT. IT APPEARED TO INFLUENCE INTESTINAL FLORA AS ASSESSED INDIRECTLY BY ANALYSIS OF TYPES OF NEUTRAL STEROLS ELIM WITH FECES.

Pictograms

Irritant

Irritant

Other CAS

83-44-3

Absorption Distribution and Excretion

Deoxycholic acid is rapidly absorbed after subcutaneous administration. After maximum recommended single treatment dose, 100mg, the post-treatment plasma levels returned to endogenous levels within 24 hours. With the proposed treatment guideline, no accumulation is expected.
The exogenous deoxycholic acid joins the endogenous bile acid pool in the enterohepatic circulation and is excreted unchanged in feces along with endogenous deoxycholic acid.
LIVER NORMALLY SECRETES APPROX 24 G OF BILE SALTS IN 700 TO 1000 ML OF BILE IN 24 HR. MOST OF BILE SALTS ARE REABSORBED IN LOWER SMALL INTESTINE & AGAIN BECOME AVAILABLE FOR SECRETION. ... POOL OF BILE SALTS IS APPROX 2 TO 5 G. /BILE SALTS/

Metabolism Metabolites

Deoxycholic acid is not metabolized to any significant extent under normal conditions.

Wikipedia

Deoxycholic_acid
12-O-Tetradecanoylphorbol-13-acetate

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Food Additives -> EMULSIFIER; -> JECFA Functional Classes

Methods of Manufacturing

ISOLATION: WIELAND, SIEBERT, Z PHYSIOL CHEM 262, 1 (1939). FROM CHOLIC ACID: SIFFERD, US PATENT 2,765,316 (1956 TO ARMOUR). STRUCTURE & SYNTHESIS: LF LIESER, M FIESER, STEROIDS (REINHOLD, NY, 1959). LAB PREPN FROM OX BILE: GATTERMANN-WIELAND, PRAXIS DES ORGANISCHEN CHEMIKERS (DE GRUYTER, BERLIN, 40TH ED, 1961) PAGE 361.
Isolation from bile.

General Manufacturing Information

Cholan-24-oic acid, 3,12-dihydroxy-, (3.alpha.,5.beta.,12.alpha.)-: ACTIVE
COMPLEXES WITH FATTY ACIDS HAVE BEEN STUDIED EXTENSIVELY: SOBOTKA, GOLDBERG, BIOCHEM J 26, 555 (1932); SOBOTKA, CHEM REV 15, 362 (1934). SURFACE ACTIVITY: IDEM, CHEMISTRY OF THE STEROIDS, NY (1938).
BILE ACIDS DO NOT OCCUR IN BILE AS SUCH BUT RATHER AS THE SALT FORM CONJUGATED WITH TAURINE OR GLYCINE. /BILE ACIDS/
AN ADDUCT WITH MENTHOL IS MARKETED UNDER NAME DEGALOL.
FORMS MOLECULAR COORDINATION COMPD (SO CALLED CHOLEIC ACIDS) WITH MANY SUBSTANCES;

Interactions

...COMPETITION FOR EXTRAVASCULAR BINDING SITES BY DEOXYCHOLIC ACID MAY EXPLAIN REDUCED VOL OF DISTRIBUTION OF BROMSULFOPHTHALEIN IN PRESENCE OF BILE ACID.
COMPD INCL DEOXYCHOLATE POTENTIATED ANTISTAPHYLOCOCCI ACTIVITY OF GENTAMYCIN, MONOMYCIN, KANAMYCIN, & NEOMYCIN.
Deoxycholic acid was tested alone and as a promoter of N-nitrosobis(2-hydroxypropyl)amine induced carcinogenesis in the hamster. Three groups of 5 to 6-wk-old male Syrian hamsters (SYR)/NI were used and 10 animals per group were given subcutaneous injections of 0.9% NaCl, once per week for 5 weeks. Group 1 received no further treatment; groups 2 and 3 received 0.1% and 0.5% DCA in their feed for 30 weeks, respectively. Animals were autopsied at week 35. There was no significant difference in body wt. between groups 1 and 2, whereas there was a significant decrease in body weight for group 3 (P<0.005). There were no liver tumors, bile duct proliferation, gallbladder lesions or polyps, pancreatic lesions, or pancreatic duct hyperplasia in these 3 groups. In the promoter study, three groups of 5 to 6-wk-old hamsters (number not stated) were given a subcutaneous injection of 500 mg/kg body wt. N-nitrosobis(2-hydroxypropyl)amine per week for 5 weeks. Group 4 received no further treatment and the N-nitrosobis(2-hydroxypropyl)amine treatment was followed by 0.1% DCA (group 5) , or 0.5% DCA (group 6) in the feed for 30 weeks. There was a significant body weight loss (P<0.005) for groups 5 and 6 compared to group 4. DCA significantly increased the induction of cholangiocarcinomas 10/19 in group 5 (P<0.006); 9/25 in group 6 (P<0.05) compared to group 4 which had 1/15. Pancreatic carcinomas were significantly increased in group 5 (14/19, P<0.03). Therefore, under the conditions of this experiment, DCA was not carcinogenic when given alone but was an effective promoter of N-nitrosobis(2-hydroxypropyl)amine-induced hepatic and pancreatic carcinogenesis in hamsters.

Dates

Last modified: 08-15-2023
1: Hill MJ. The ratio of lithocholic to deoxycholic acid in faeces: a risk factor in colorectal carcinogenesis. Eur J Cancer Prev. 1991 Oct;1 Suppl 2:75-8. Review. PubMed PMID: 1842737.
2: Marcus SN, Heaton KW. Deoxycholic acid and the pathogenesis of gall stones. Gut. 1988 Apr;29(4):522-33. Review. PubMed PMID: 3286385; PubMed Central PMCID: PMC1433553.
3: Owen RW, Thompson MH, Hill MJ, Wilpart M, Mainguet P, Roberfroid M. The importance of the ratio of lithocholic to deoxycholic acid in large bowel carcinogenesis. Nutr Cancer. 1987;9(2-3):67-71. Review. PubMed PMID: 3550718.
4: LaRusso NF, Szczepanik PA, Hofmann AF. Effect of deoxycholic acid ingestion on bile acid metabolism and biliary lipid secretion in normal subjects. Gastroenterology. 1977 Jan;72(1):132-40. Review. PubMed PMID: 318580.

Explore Compound Types